Mesotocin trifluroacetate

Description

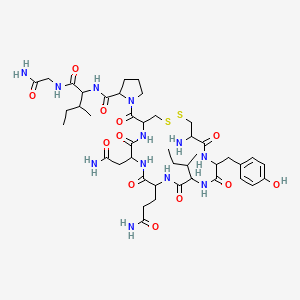

Mesotocin trifluoroacetate (CAS: 362-39-0) is the trifluoroacetate salt of mesotocin, a nonapeptide hormone structurally and functionally related to oxytocin. Its molecular formula is C₄₃H₆₆N₁₂O₁₂S₂, with a molecular weight of 1007.19 g/mol . Mesotocin is conserved across non-mammalian vertebrates, including birds, reptiles, and amphibians, and shares a nine-amino-acid backbone with oxytocin. Key structural differences include isoleucine at position 4 (vs. oxytocin’s leucine) and glutamine at position 8 (vs. vasotocin’s arginine) . The trifluoroacetate counterion enhances solubility and stability, making it suitable for biochemical studies.

Functionally, mesotocin regulates social behaviors (e.g., group cohesion in birds) and reproductive physiology (e.g., neurosteroid synthesis in amphibians) . Its receptor binding dynamics overlap with vasotocin and oxytocin, complicating species-specific studies due to cross-reactivity in probes and antibodies .

Properties

IUPAC Name |

1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N12O12S2/c1-5-21(3)34(41(65)48-18-33(47)59)54-40(64)30-8-7-15-55(30)43(67)29-20-69-68-19-25(44)36(60)50-27(16-23-9-11-24(56)12-10-23)39(63)53-35(22(4)6-2)42(66)49-26(13-14-31(45)57)37(61)51-28(17-32(46)58)38(62)52-29/h9-12,21-22,25-30,34-35,56H,5-8,13-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,65)(H,49,66)(H,50,60)(H,51,61)(H,52,62)(H,53,63)(H,54,64) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILDPWPVKZETMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66N12O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1007.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesotocin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of mesotocin involves large-scale SPPS, followed by purification and characterization to ensure the peptide’s purity and activity. The process is optimized for yield and cost-effectiveness, making it feasible for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Mesotocin undergoes various chemical reactions, including:

Oxidation: Mesotocin can be oxidized to form disulfide bonds, which are crucial for its biological activity.

Reduction: Reduction reactions can break disulfide bonds, leading to the loss of biological activity.

Substitution: Mesotocin can undergo substitution reactions where specific amino acids are replaced to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Amino acid derivatives with protecting groups in SPPS.

Major Products:

Oxidation: Formation of active mesotocin with disulfide bonds.

Reduction: Inactive linear mesotocin.

Substitution: Analogues of mesotocin with modified biological activity.

Scientific Research Applications

Neuroendocrine Research

Mesotocin trifluoroacetate is primarily studied for its effects on neurosteroid biosynthesis. Research indicates that mesotocin influences the production of neurosteroids, which are critical for various neural functions. In a study involving frog hypothalamic explants, mesotocin was shown to stimulate the formation of several steroids, including progesterone and dehydroepiandrosterone, demonstrating its role in modulating endocrine functions in the brain .

Behavioral Studies

Behavioral research has utilized mesotocin trifluoroacetate to investigate social bonding and reproductive behaviors in animal models. For instance, studies have administered mesotocin intranasally to assess its effects on social interactions among rodents. The results suggest that mesotocin enhances social behaviors, potentially providing insights into the neurobiological mechanisms underlying social bonding .

Clinical Applications

In clinical settings, mesotocin trifluoroacetate has been explored for its therapeutic potential in treating conditions related to oxytocin deficiency, such as certain psychiatric disorders and social anxiety. By mimicking the effects of oxytocin, mesotocin may help alleviate symptoms associated with these conditions. Ongoing research aims to clarify its efficacy and safety profile in human subjects .

Physiological Studies

Mesotocin trifluoroacetate has been implicated in various physiological processes beyond neurobiology. For example, it has been shown to influence cardiovascular functions and fluid regulation by acting on specific receptors in the body. This makes it a candidate for further exploration in studies related to cardiovascular health and fluid balance .

Comparative Studies

Comparative studies involving mesotocin have provided insights into the evolutionary aspects of neuropeptide functions across species. Research comparing mesotocin's effects in different animal models has highlighted variations in receptor distribution and function, contributing to our understanding of how these peptides have evolved to fulfill diverse roles in different organisms .

Data Table: Summary of Applications

Mechanism of Action

Mesotocin exerts its effects by binding to specific receptors in the brain and other tissues. These receptors are similar to oxytocin receptors in mammals. Upon binding, mesotocin activates intracellular signaling pathways, leading to the release of secondary messengers that modulate various physiological and behavioral responses. The primary molecular targets include neurons in the hypothalamus and other brain regions involved in social behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key distinctions among mesotocin, vasotocin, oxytocin, and isotocin:

Receptor Binding Dynamics

- Avian Systems : In zebra finches, mesotocin and vasotocin bind equally to oxytocin receptors (OTR) in the lateral septum but show regional specificity. In canary arcopallium, vasotocin displaces ¹²⁵I-OVTA (a radiolabeled antagonist) more effectively than mesotocin .

- Amphibian Systems: Mesotocin receptors in Anura frogs are linked to reproductive behavior circuits and stimulate neurosteroid synthesis (e.g., allopregnanolone), which modulates courtship vocalizations .

Behavioral and Developmental Roles

- Birds : Central mesotocin infusion in zebra finches prolongs social interaction with familiar conspecifics, analogous to oxytocin’s role in mammalian pair bonding. Receptor density in the lateral septum correlates with pro-social effects .

- Developmental Overlap : Vasotocin/mesotocin neurons in avian embryos (e.g., chickens) emerge by embryonic day 6, with adult-like expression patterns established at hatching. Both peptides are detectable in juvenile zebra finch hypothalamic tissue .

Challenges in Differentiation

- Probe Cross-Reactivity : Antibodies and mRNA probes often fail to distinguish mesotocin from vasotocin due to structural homology. For example, competitive binding assays in sparrows show equal displacement of ¹²⁵I-OVTA by both peptides .

- Species-Specific Functions : While mesotocin dominates in avian social behavior, vasotocin is critical in osmoregulation across vertebrates. Isotocin’s role in fish social hierarchies highlights evolutionary divergence .

Research Implications

Comparative studies of mesotocin trifluoroacetate and analogs reveal conserved neuroendocrine mechanisms and species-specific adaptations. Structural insights from trifluoroacetate derivatives may also inform peptide-based drug design .

Biological Activity

Mesotocin trifluoroacetate (MT) is a neuropeptide structurally similar to oxytocin, and it plays critical roles in various biological activities, particularly in amphibians. This article explores the biological activity of mesotocin trifluoroacetate, focusing on its effects on neurosteroid biosynthesis, behavioral modulation, and gene expression.

1. Neurosteroid Biosynthesis

Mesotocin has been shown to stimulate the biosynthesis of neurosteroids in the hypothalamus. A study conducted on frog hypothalamic explants demonstrated that exposure to graded concentrations of mesotocin resulted in a dose-dependent increase in the formation of several neurosteroids, including progesterone and dehydroepiandrosterone. The mechanisms underlying this process involve specific receptor interactions:

- Receptor Activation: Mesotocin's stimulatory effects on neurosteroid production were mimicked by vasopressin (VP) and oxytocin (OT), indicating that both MT and VP share similar pathways for activating steroidogenic enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and cytochrome P450 17α-hydroxylase/c17, 20-lyase (P450C17) .

- Receptor Antagonism: The effects of MT on neurosteroidogenesis were significantly reduced when selective OT and V1a receptor antagonists were administered, suggesting that these receptors play a crucial role in mediating the actions of mesotocin .

2. Behavioral Modulation

Mesotocin has been implicated in influencing various behaviors related to reproductive and parental activities. Research indicates that MT enhances preferences for egg-related stimuli in both brood-parasitic and parental females, suggesting its role in reproductive behaviors .

- Gene Expression Changes: In studies involving female brood-parasitic birds, MT treatment was associated with significant changes in gene expression within brain regions such as the bed nucleus of the stria terminalis and the preoptic area. These changes are believed to facilitate maternal behaviors and enhance reproductive success .

3. Case Studies and Research Findings

Several studies have highlighted the diverse biological activities of mesotocin trifluoroacetate:

4. Conclusion

The biological activity of mesotocin trifluoroacetate is multifaceted, influencing neurosteroid production, behavioral responses, and gene expression. Its role as a modulator of reproductive behaviors highlights its significance in both amphibian and avian species. Future research should continue to explore the intricate mechanisms by which mesotocin affects physiological processes and behavior.

Q & A

Q. What methodological approaches are recommended for synthesizing and purifying mesotocin trifluoroacetate in laboratory settings?

Synthesis typically employs solid-phase peptide synthesis (SPPS) due to the peptide’s structure (C43H66N12O12S2). After cleavage from the resin, trifluoroacetic acid (TFA) is used to remove protecting groups and stabilize the peptide via salt formation . Purification requires reverse-phase HPLC with gradients optimized for peptide solubility. Critical parameters include:

Q. How can researchers confirm the structural integrity of mesotocin trifluoroacetate post-synthesis?

Use a combination of:

Q. What are the best practices for detecting mesotocin trifluoroacetate in avian biological samples?

- Sample preparation : Acidify saliva or brain homogenates with 0.1% TFA to stabilize the peptide.

- Detection : Enzyme-linked immunoassay (EIA) with antibodies cross-reactive to avian mesotocin (e.g., 125I-OVTA binding assays). Validate specificity using competitive displacement with synthetic mesotocin .

- Limitations : Cross-reactivity with vasotocin may occur; use RNAscope® probes for in situ mRNA localization to distinguish endogenous sources .

Advanced Research Questions

Q. How should experimental designs account for species-specific differences in mesotocin receptor binding affinities?

Avian OTR (oxytocin receptor homolog) binding studies reveal species-dependent displacement:

- Zebra finches : Mesotocin and vasotocin displace 125I-OVTA equally in the lateral septum .

- Canaries : Vasotocin shows higher displacement efficacy in the arcopallium .

Methodological recommendations : - Conduct competitive binding assays with species-specific tissue homogenates.

- Normalize data to receptor density (e.g., via qPCR for OTR mRNA) .

Q. How can contradictory data on mesotocin’s role in avian social behavior be reconciled across developmental stages?

Key contradictions include:

- Juveniles : Mesotocin mRNA in hypothalamic micropunches remains stable from P42 to adulthood, yet behavioral effects (e.g., vocal learning) vary .

- Adults : Peripheral salivary mesotocin levels correlate with breeding seasonality but not aggression .

Resolution strategies : - Use longitudinal designs with controlled environmental variables (e.g., photoperiod, social context).

- Pair hormone measurements with neural activity markers (e.g., c-Fos) to link peptide levels to functional outcomes .

Q. What experimental frameworks address the lack of mesotocin-specific probes in developmental neurobiology?

Current limitations:

- Antibodies cross-react with vasotocin due to structural homology .

- Probes for in situ hybridization cannot distinguish mesotocin/vasotocin mRNA .

Innovative approaches : - CRISPR-Cas9 knock-in models with fluorescent tags for real-time peptide tracking.

- Develop selective antagonists (e.g., modified OVTA analogs) for receptor-binding studies .

Methodological Notes

- Ethical considerations : Follow institutional guidelines for avian handling; prioritize non-invasive saliva sampling over blood draws .

- Data interpretation : Use multivariate regression to disentangle hormonal effects from confounding variables (e.g., temperature, social hierarchy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.